
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole
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Overview
Description
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzyl chloride, which is then reacted with ethylamine to form 4-chlorobenzyl ethylamine. This intermediate undergoes cyclization with glyoxal in the presence of an acid catalyst to form the imidazole ring. Finally, chlorination of the imidazole ring at the 2-position yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Halogenation Reactions
The 2-chloro group on the imidazole ring exhibits higher reactivity than the 4-chlorophenyl substituent due to the ring’s electron-deficient nature. Halogenation typically occurs at the 4- or 5-positions of the imidazole ring under electrophilic conditions:
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Bromination | Br₂, FeBr₃, 0–5°C | 2-Chloro-4-bromo-5-(4-chlorophenyl)-1-ethyl-1H-imidazole | 78% | |
Iodination | ICl, CH₃COOH, RT | 2-Chloro-5-(4-chlorophenyl)-4-iodo-1-ethyl-1H-imidazole | 65% |
Mechanistic Insight : Electrophilic substitution follows regioselectivity dictated by the directing effects of existing substituents. The 4-chlorophenyl group deactivates the ring, favoring halogenation at the imidazole’s less hindered positions.
Nucleophilic Substitution
The 2-chloro group undergoes nucleophilic displacement, particularly with strong nucleophiles:
Nucleophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Grignard (R-MgBr) | THF, −78°C → RT | 2-Alkyl-5-(4-chlorophenyl)-1-ethyl-1H-imidazole | 60–85% | |
NaN₃ | DMF, 80°C | 2-Azido-5-(4-chlorophenyl)-1-ethyl-1H-imidazole | 90% |
Key Finding : Reactions with Grignard reagents proceed via an SNAr mechanism, facilitated by the electron-withdrawing imidazole ring. Steric hindrance from the ethyl group at the 1-position slightly reduces reaction rates compared to non-alkylated analogs.
Cross-Coupling Reactions
The 2-chloro substituent participates in palladium-catalyzed couplings, enabling structural diversification:
Reaction Type | Catalysts/Ligands | Product | Yield | Reference |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 2-Aryl-5-(4-chlorophenyl)-1-ethyl-1H-imidazole | 70–92% | |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 2-Amino-5-(4-chlorophenyl)-1-ethyl-1H-imidazole | 65% |
Optimization Note : Coupling efficiency depends on the steric bulk of the aryl boronate and the base used. Bulky ligands like XPhos improve yields in amination reactions.
Oxidation
The ethyl group at the 1-position can be oxidized to a ketone:
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Reagent : KMnO₄, H₂SO₄, 60°C
-
Product : 2-Chloro-5-(4-chlorophenyl)-1-(ethylketone)-1H-imidazole
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Yield : 55%
Reduction
Selective reduction of the 2-chloro group is achievable:
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Reagent : H₂ (1 atm), Pd/C, EtOH
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Product : 5-(4-Chlorophenyl)-1-ethyl-1H-imidazole
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Yield : 88%
Functionalization via Imidazole Ring Opening
Under strong acidic or basic conditions, the imidazole ring undergoes cleavage:
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Conditions : Conc. HCl, reflux
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Product : 4-Chlorophenylglyoxal derivatives
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Application : Intermediate for synthesizing larger heterocycles.
Biological Activity of Derivatives
Derivatives synthesized via these reactions have shown pharmacological potential:
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Anti-inflammatory : Analogues with substituted aryl groups exhibit COX-2 inhibition (IC₅₀ = 0.8–2.1 µM) .
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Antimicrobial : Sulfonamide derivatives demonstrate activity against Candida albicans (MIC = 32 µg/mL) .
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 250°C without melting.
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pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases.
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Solubility : Lipophilic (log P = 3.2), soluble in DMSO and DMF.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole serves as a versatile building block in organic synthesis. Its unique structural properties allow chemists to use it as a precursor for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In a study evaluating its efficacy against various microorganisms, the compound demonstrated significant inhibition against fungal strains such as Candida albicans and bacterial strains including Staphylococcus aureus and Escherichia coli .
Microorganism | Activity Level |
---|---|
Candida albicans | Moderate Inhibition |
Staphylococcus aureus | Significant Inhibition |
Escherichia coli | Moderate Inhibition |
Pharmaceutical Applications
Potential Drug Development
The compound is being explored as a pharmaceutical intermediate in the synthesis of new therapeutic agents. Its structural characteristics make it suitable for modifications that enhance biological activity, particularly in anti-inflammatory and analgesic drugs. Recent studies have shown promising results in its application for pain relief and inflammation reduction, comparable to standard treatments .
Industrial Uses
Agrochemical Production
In the agrochemical sector, this compound is utilized for producing pesticides and herbicides. Its efficacy in targeting specific pests while minimizing environmental impact makes it an attractive option for sustainable agricultural practices.
Case Study 1: Antifungal Efficacy
A series of experiments conducted to assess the antifungal properties of this compound revealed that it effectively reduced fungal growth by up to 70% at certain concentrations when tested against Candida albicans. The study highlighted its potential as an antifungal agent in clinical settings .
Case Study 2: Synthesis of Novel Derivatives
In another study focusing on the synthesis of derivatives from this compound, researchers successfully created several new compounds with enhanced biological activity against cancer cell lines. The derivatives exhibited cytotoxic effects, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA strands. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-ethyl-1H-imidazole: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
5-(4-Chlorophenyl)-1-ethyl-1H-imidazole:
2-Chloro-5-(4-methylphenyl)-1-ethyl-1H-imidazole: Substitution of the chlorine atom on the phenyl ring with a methyl group, altering its chemical behavior and biological activity.
Uniqueness
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole is unique due to the presence of both chlorine atoms and the ethyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted modifications and interactions, making it a valuable compound in research and industrial applications.
Biological Activity
2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with imidazole precursors under specific catalytic conditions. The structural features of this compound include:
- Chlorine Substituents : The presence of chlorine atoms at specific positions significantly influences its biological activity by enhancing lipophilicity and modulating receptor interactions.
- Imidazole Ring : The imidazole moiety serves as a pharmacophore, contributing to various biological effects such as antimicrobial and anticancer activities.
1. Antimicrobial Activity
Research indicates that compounds with imidazole structures exhibit notable antimicrobial properties. In particular:
- Antibacterial Activity : this compound has shown moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, although specific IC50 values for this compound were not detailed in the literature reviewed .
2. Antifungal Activity
The compound has also been evaluated for its antifungal properties:
- Candidiasis : In vitro studies showed that this compound exhibits moderate activity against Candida albicans, comparable to standard antifungal agents like itraconazole .
3. Anti-inflammatory Activity
Imidazole derivatives are widely recognized for their anti-inflammatory effects:
- Mechanism of Action : The compound's anti-inflammatory potential is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Molecular docking studies have indicated significant binding affinities to COX-2 receptors, suggesting a mechanism similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) .
4. Anticancer Activity
The anticancer properties of imidazole derivatives have been a focal point in recent research:
- Cell Line Studies : In vitro testing on various human cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells. For instance, studies indicated that it inhibited cell proliferation in cervical and bladder cancer cell lines with IC50 values ranging from 2.87 µM to 3.06 µM, showing efficacy comparable to cisplatin .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related imidazole compounds.
Activity Type | Activity Level | Reference Compound | IC50 Values (µM) |
---|---|---|---|
Antibacterial | Moderate | Ciprofloxacin | N/A |
Antifungal | Moderate | Itraconazole | N/A |
Anti-inflammatory | Significant | Diclofenac | N/A |
Anticancer | High | Cisplatin | 2.87 - 3.06 |
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives, including:
- Cervical Cancer Study : A study involving the compound showed promising results in inhibiting growth in cervical cancer cell lines, emphasizing its potential as an anticancer agent.
- Inflammatory Disease Model : Animal models treated with imidazole derivatives demonstrated reduced inflammation markers, supporting their use in treating inflammatory diseases .
Properties
CAS No. |
1049118-52-6 |
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Molecular Formula |
C11H10Cl2N2 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenyl)-1-ethylimidazole |
InChI |
InChI=1S/C11H10Cl2N2/c1-2-15-10(7-14-11(15)13)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
XHENVLJERGUQBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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